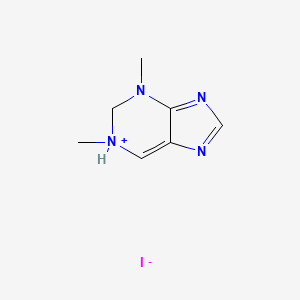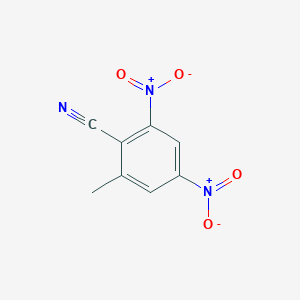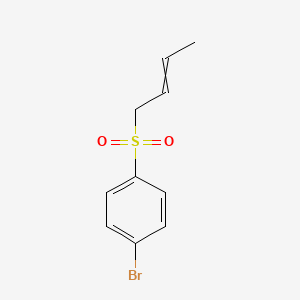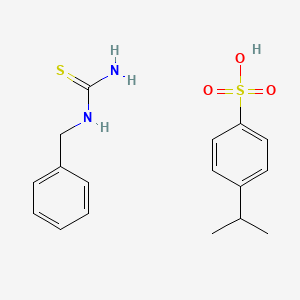
2,2'-(Methylphosphanediyl)diacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Methylphosphanediyl)diacetonitrile is an organic compound characterized by the presence of a methylphosphane group linked to two acetonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Methylphosphanediyl)diacetonitrile typically involves the reaction of methylphosphane with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Methylphosphanediyl)diacetonitrile may involve large-scale chemical reactors and advanced purification techniques to ensure the compound meets the required specifications. The process may also include steps to recycle and reuse reactants and solvents, thereby minimizing waste and improving efficiency.
化学反応の分析
Types of Reactions
2,2’-(Methylphosphanediyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce primary amines.
科学的研究の応用
2,2’-(Methylphosphanediyl)diacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2’-(Methylphosphanediyl)diacetonitrile exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to metal centers or enzymes, thereby influencing their activity. The pathways involved may include coordination chemistry and enzyme inhibition or activation.
類似化合物との比較
Similar Compounds
2,2’-(2,4-Quinazolinediyldisulfanediyl)diacetonitrile: This compound has a similar structure but includes a quinazoline ring and sulfur atoms.
2,2’-(5-Methyl-1,3-phenylene)diacetonitrile: This compound features a phenylene ring and is used as an impurity in the synthesis of anastrozole.
Uniqueness
2,2’-(Methylphosphanediyl)diacetonitrile is unique due to the presence of the methylphosphane group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
89630-48-8 |
|---|---|
分子式 |
C5H7N2P |
分子量 |
126.10 g/mol |
IUPAC名 |
2-[cyanomethyl(methyl)phosphanyl]acetonitrile |
InChI |
InChI=1S/C5H7N2P/c1-8(4-2-6)5-3-7/h4-5H2,1H3 |
InChIキー |
JZBAUQWXGXOYNL-UHFFFAOYSA-N |
正規SMILES |
CP(CC#N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)


![2-Butoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14375980.png)


![4-Chloro-5-({[(4-methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14375992.png)
![Phenol, 4-chloro-2-[[(3-nitrophenyl)imino]methyl]-](/img/structure/B14376003.png)

![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)
